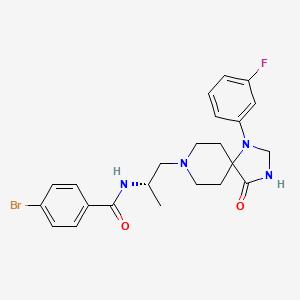

ML299

Description

Properties

IUPAC Name |

4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXAYJUFUZBMA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML299: A Technical Guide to its Mechanism of Action as a Dual PLD1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML299 is a potent, selective, and CNS-penetrant allosteric modulator that acts as a dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its core inhibitory activities, its effects in cellular models of glioblastoma, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: Dual Inhibition of PLD1 and PLD2

This compound functions as a direct inhibitor of both PLD1 and PLD2 isoforms.[3] The inhibitory activity of this compound has been quantified in both biochemical and cellular assays, demonstrating low nanomolar potency.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against PLD1 and PLD2 is summarized in the table below.

| Assay Type | Target | IC50 (nM) | Reference |

| Cellular | PLD1 | 6 | [4][5] |

| Cellular | PLD2 | 20 | [4][5] |

| Biochemical (purified protein) | PLD1 | 48 | [3] |

| Biochemical (purified protein) | PLD2 | 84 | [3] |

Table 1: Inhibitory Potency of this compound against PLD1 and PLD2.

Allosteric Modulation

This compound is characterized as a selective allosteric modulator of PLD1 and PLD2.[1][2] Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This mode of action can offer advantages in terms of selectivity and can modulate the enzyme's response to its natural substrate.

Signaling Pathway Perturbation

The primary mechanism of this compound's cellular effects stems from its inhibition of PLD activity. PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that regulates a multitude of cellular processes. By inhibiting PLD, this compound reduces the cellular levels of PA, thereby impacting downstream signaling cascades.

The PLD Signaling Cascade

The following diagram illustrates the central role of PLD in generating the signaling lipid phosphatidic acid.

Impact on Akt Signaling in Glioblastoma

In the context of glioblastoma, a key downstream effector of PA is the serine/threonine kinase Akt (also known as Protein Kinase B). Phosphatidic acid is essential for the recruitment of Akt to the cell membrane, a critical step for its activation. By reducing PA levels, this compound is proposed to inhibit the activation of Akt. The PI3K/Akt signaling pathway is frequently hyperactivated in glioblastoma and plays a central role in promoting cell survival, proliferation, and invasion.

Cellular Effects in Glioblastoma

Consistent with its mechanism of action on the PLD/Akt signaling axis, this compound has been shown to exert significant anti-tumor effects in glioblastoma cell lines, specifically U87-MG cells.

Decreased Invasive Migration

This compound causes a dose-dependent decrease in the invasive migration of U87-MG glioblastoma cells.[3][4][5] This effect is observed at concentrations where both PLD1 and PLD2 are inhibited.

Induction of Apoptosis

Under serum-free conditions, this compound robustly increases caspase 3/7 activity in U87-MG cells, indicating an induction of apoptosis.[3]

| Cellular Effect | Cell Line | Observation | Reference |

| Invasive Migration | U87-MG | Dose-dependent decrease | [3][4][5] |

| Apoptosis | U87-MG | Increased caspase 3/7 activity | [3] |

Table 2: Cellular Effects of this compound in U87-MG Glioblastoma Cells.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Phospholipase D (PLD) Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of purified PLD enzyme.

-

Principle: The assay measures the production of choline, a product of PLD-mediated hydrolysis of phosphatidylcholine. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a fluorescent probe to generate a quantifiable signal.

-

Materials:

-

Purified recombinant human PLD1 and PLD2 enzymes.

-

Phosphatidylcholine (substrate).

-

Choline oxidase.

-

Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA, 2 mM CaCl2).

-

This compound or other test compounds.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, purified PLD enzyme, and this compound dilutions.

-

Initiate the reaction by adding the phosphatidylcholine substrate.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Add the detection reagent containing choline oxidase and the fluorescent probe.

-

Incubate at 37°C for 30 minutes.

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm).

-

Calculate the percent inhibition and determine the IC50 value.

-

References

- 1. Cell invasion assay [bio-protocol.org]

- 2. snapcyte.com [snapcyte.com]

- 3. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

ML299: A Potent Dual Inhibitor of Phospholipase D1 and D2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML299 is a potent and selective small-molecule inhibitor of two key cellular enzymes: Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2][3][4][5][6] Developed as a chemical probe by the NIH Molecular Libraries Program, this compound serves as a critical tool for investigating the physiological and pathophysiological roles of PLD enzymes.[1][4] These enzymes are pivotal in a myriad of cellular processes, including signal transduction, membrane trafficking, cytoskeletal organization, and cell migration.[7][8][9] Dysregulation of PLD activity has been implicated in numerous diseases, most notably cancer, making PLD isoforms attractive targets for therapeutic intervention.[2][7][10][11] This guide provides a comprehensive overview of the cellular targets of this compound, its quantitative activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Cellular Targets: Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2)

The primary cellular targets of this compound are the isozymes PLD1 and PLD2.[1][2][3][4][5][6] These enzymes belong to the phospholipase D superfamily and catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce phosphatidic acid (PA) and choline.[2][12][13] PA is a critical lipid second messenger that recruits and activates a diverse array of downstream effector proteins, thereby initiating various signaling cascades.[1][14][15][16]

While PLD1 and PLD2 share significant sequence homology, they exhibit distinct subcellular localizations and regulatory mechanisms. PLD1 is typically found in the perinuclear region, including the Golgi apparatus and late endosomes, and has low basal activity, requiring activation by protein kinases such as PKC and small GTPases like ARF and Rho.[17][18] In contrast, PLD2 is primarily located at the plasma membrane and is considered to be constitutively active.[8][18] this compound acts as a dual inhibitor, targeting both isoforms with high potency.[1][2][3][4][5][6]

Quantitative Data

This compound exhibits potent inhibitory activity against both PLD1 and PLD2 in biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.

| Parameter | PLD1 | PLD2 | Assay Type | Reference |

| IC50 | 6 nM | 20 nM | Cell-based | [1][3][5][6] |

| IC50 | 5.6 nM | 20 nM | Cell-based | [4] |

| IC50 | 48 nM | 84 nM | Biochemical (purified protein) | [1][4] |

| IC50 | 6 nM | 12 nM | Not Specified | [2] |

Table 1: Inhibitory Activity of this compound against PLD1 and PLD2.

| Parameter | Value | Species | Reference |

| Brain AUC / Plasma AUC | 0.44 | Mouse | [1][3] |

Table 2: In Vivo Pharmacokinetic Parameter of this compound.

Signaling Pathways

PLD enzymes are central hubs in cellular signaling, integrating inputs from various cell surface receptors and modulating a wide range of downstream pathways. The primary signaling output of PLD activity is the production of phosphatidic acid (PA).

Caption: Phospholipase D (PLD) Signaling Pathway and Inhibition by this compound.

Pathway Description:

-

Activation: PLD1 and PLD2 are activated by a wide range of upstream signals, including G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), protein kinase C (PKC), and small GTPases of the Rho and ARF families.[9][10][12]

-

Catalytic Activity: Activated PLD enzymes hydrolyze phosphatidylcholine (PC) at the plasma membrane and other cellular membranes to produce phosphatidic acid (PA).[2][13]

-

Downstream Signaling: PA acts as a crucial second messenger by directly binding to and modulating the activity of numerous downstream effector proteins.[1][14][15] Key effectors include:

-

mTOR (mammalian Target of Rapamycin): PA binding to mTOR is a critical step in the activation of the mTORC1 complex, a master regulator of cell growth, proliferation, and metabolism.[8]

-

Raf-1: PA can facilitate the translocation of the Raf-1 kinase to the plasma membrane, leading to the activation of the MAPK/ERK signaling cascade, which promotes cell proliferation and survival.[19]

-

Sphingosine Kinase 1 (SK1): PA can activate SK1, leading to the production of sphingosine-1-phosphate (S1P), another important signaling lipid involved in cell survival and proliferation.[19]

-

Actin Cytoskeleton: PA plays a direct role in regulating the dynamics of the actin cytoskeleton, which is essential for cell migration, invasion, and endocytosis.[20][21][22][23][24]

-

-

Cellular Functions: Through these downstream effectors, PLD signaling is involved in a multitude of cellular processes, including vesicular trafficking, cell proliferation and survival, and cell migration and invasion.[1][7][19]

-

Inhibition by this compound: this compound potently inhibits the catalytic activity of both PLD1 and PLD2, thereby blocking the production of PA and attenuating all downstream signaling events. This makes this compound a valuable tool to study the roles of PLD in these fundamental cellular processes.

Experimental Protocols

The identification and characterization of this compound as a dual PLD1/2 inhibitor involved several key experimental methodologies.

Biochemical Assay for PLD Activity

This assay measures the enzymatic activity of purified PLD protein in a controlled in vitro environment.

Principle: The assay quantifies the production of a fluorescent product that is directly proportional to the amount of choline released from the hydrolysis of phosphatidylcholine by PLD.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris, pH 8.0).

-

Prepare a substrate solution containing phosphatidylcholine.

-

Prepare a detection mix containing choline oxidase, horseradish peroxidase, and a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red).

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

Add the PLD enzyme solution to the wells of a microplate.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells and pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the phosphatidylcholine substrate.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction and add the detection mix.

-

Incubate to allow for the development of the fluorescent signal.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for a Fluorometric Biochemical PLD Activity Assay.

Cell-Based PLD Activity Assay

This assay measures PLD activity within intact cells, providing a more physiologically relevant assessment of inhibitor potency.

Principle: Cells are labeled with a radioactive lipid precursor, and the formation of a specific radiolabeled product in the presence of a primary alcohol (transphosphatidylation reaction) is quantified as a measure of PLD activity.

Protocol:

-

Cell Culture and Labeling:

-

Culture cells (e.g., HEK293 or U87-MG) to the desired confluency.

-

Label the cells with a radioactive lipid precursor, such as [3H]-palmitic acid, for several hours to allow for incorporation into cellular phospholipids.

-

-

Inhibitor Treatment and Stimulation:

-

Pre-treat the labeled cells with serial dilutions of this compound or DMSO (vehicle control).

-

Add a primary alcohol (e.g., 1-butanol) to the media. PLD will preferentially use the alcohol as a nucleophile over water, leading to the formation of phosphatidylbutanol.

-

Stimulate the cells with a known PLD activator (e.g., phorbol 12-myristate 13-acetate - PMA) if necessary to induce PLD activity.

-

-

Lipid Extraction and Analysis:

-

After the desired incubation time, terminate the reaction and lyse the cells.

-

Extract the total lipids from the cell lysates.

-

Separate the different lipid species using thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled phosphatidylbutanol spots using autoradiography or a phosphorimager.

-

-

Data Analysis:

-

Calculate the amount of phosphatidylbutanol formed in each condition.

-

Determine the percentage of inhibition for each this compound concentration relative to the stimulated control.

-

Calculate the IC50 value from the dose-response curve.

-

Cancer Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Principle: The assay measures the ability of cells to migrate through a porous membrane in a Transwell insert towards a chemoattractant.

Protocol:

-

Cell Preparation:

-

Culture cancer cells (e.g., U87-MG glioblastoma cells) and starve them in serum-free medium for several hours before the assay.

-

-

Assay Setup:

-

Coat the top of the Transwell inserts with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix for invasion assays (optional for migration assays).

-

Add serum-free medium containing different concentrations of this compound or DMSO to the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Seed the starved cells into the upper chamber.

-

-

Incubation and Analysis:

-

Incubate the plate for a sufficient time to allow for cell migration (e.g., 12-48 hours).

-

Remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the underside of the insert with a stain such as crystal violet.[25]

-

-

Data Quantification:

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Calculate the average number of migrated cells for each condition.

-

Express the data as a percentage of migration relative to the control group.

-

Caption: Workflow for a Transwell Cell Migration/Invasion Assay.

Conclusion

This compound is a well-characterized and potent dual inhibitor of PLD1 and PLD2. Its high potency and selectivity make it an invaluable chemical probe for elucidating the complex roles of PLD signaling in health and disease. This guide provides a foundational understanding of this compound's cellular targets, its quantitative activity, the signaling pathways it modulates, and the key experimental protocols used for its investigation. For researchers in oncology, cell biology, and drug discovery, this compound offers a powerful tool to dissect the intricate functions of phospholipase D and to explore its potential as a therapeutic target.

References

- 1. Phosphatidic acid-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase D - Wikipedia [en.wikipedia.org]

- 9. KEGG PATHWAY: map04072 [genome.jp]

- 10. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Regulation of Phospholipase D Expression in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospholipase D in cell signalling and its relationship to phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphatidic acid - Wikipedia [en.wikipedia.org]

- 17. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. cusabio.com [cusabio.com]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Regulation of Phospholipase D Activity by Actin | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Phosphoinositide regulation of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The role of the actin cytoskeleton in regulating platelet lifespan and function - UBC Library Open Collections [open.library.ubc.ca]

- 25. Inhibition of cancer cell migration with CuS@ mSiO2-PEG nanoparticles by repressing MMP-2/MMP-9 expression - PMC [pmc.ncbi.nlm.nih.gov]

ML299: A Potent Dual PLD1/PLD2 Inhibitor for Glioblastoma Research

An In-depth Technical Guide on the Discovery, Characterization, and Application of a Key Chemical Probe

Introduction

Phospholipase D (PLD) enzymes, particularly PLD1 and PLD2, are critical regulators of intracellular signaling pathways through their hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA). Dysregulation of PLD activity has been implicated in the pathophysiology of numerous diseases, including cancer. In glioblastoma, an aggressive form of brain cancer, elevated PLD activity is associated with increased tumor cell proliferation, survival, and invasion. The development of potent and selective small molecule inhibitors of PLD is therefore a crucial step towards validating these enzymes as therapeutic targets and for dissecting their complex roles in cancer biology. This technical guide details the discovery and characterization of ML299, a potent, dual inhibitor of PLD1 and PLD2, which has emerged as a valuable tool for investigating PLD signaling in glioblastoma.

Discovery and Optimization

This compound was identified through an iterative parallel synthesis effort starting from a 1,3,8-triazaspiro[4.5]decane core, a scaffold that was initially associated with PLD2-preferring inhibitors.[1] Structure-activity relationship (SAR) studies revealed that the incorporation of a methyl group at a specific position dramatically increased PLD1 inhibitory activity.[1][2] This led to the development of this compound, a compound with balanced, low nanomolar inhibition of both PLD1 and PLD2.[3]

Quantitative Inhibitory Activity

This compound exhibits potent inhibition of both PLD1 and PLD2 isoforms in both biochemical and cell-based assays. The inhibitory concentrations (IC50) are summarized in the table below. The close correlation between the biochemical and cellular IC50 values suggests that this compound is a direct inhibitor of the PLD enzymes.[1][3]

| Assay Type | Target | This compound IC50 (nM) |

| Biochemical Assay | Purified PLD1 | 48 |

| Purified PLD2 | 84 | |

| Cell-Based Assay | Cellular PLD1 (Calu-1 cells) | 6 |

| Cellular PLD2 (HEK293-gfp-PLD2 cells) | 20 |

Experimental Protocols

Biochemical PLD Inhibitor Assay (Amplex Red Assay)

This assay quantifies PLD activity by measuring the production of choline, a product of phosphatidylcholine hydrolysis. The choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected using the Amplex Red reagent. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with hydrogen peroxide to produce the highly fluorescent resorufin, which can be measured fluorometrically.[2]

Materials:

-

Amplex® Red Phospholipase D Assay Kit (containing Amplex Red reagent, HRP, choline oxidase, and reaction buffer)

-

Purified recombinant human PLD1 and PLD2 enzymes

-

Phosphatidylcholine (substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of Amplex Red reagent, HRP, and choline oxidase in the provided reaction buffer according to the kit manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the reaction buffer to the desired final concentrations.

-

Reaction Setup:

-

To each well of the microplate, add the purified PLD enzyme (PLD1 or PLD2).

-

Add the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the phosphatidylcholine substrate.

-

Finally, add the Amplex Red/HRP/choline oxidase working solution.

-

-

Incubation: Incubate the plate at 37°C, protected from light, for a specified period (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence intensity at multiple time points to monitor the reaction kinetics.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell-Based PLD Activity Assays

Cell Lines:

-

Calu-1 cells: Endogenously express PLD1.

-

HEK293-gfp-PLD2 cells: Human embryonic kidney cells engineered to overexpress a green fluorescent protein (GFP)-tagged PLD2.

General Cell Culture:

-

Culture Calu-1 and HEK293-gfp-PLD2 cells in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

PLD Activity Assay Protocol:

A common method to assess cellular PLD activity involves a transphosphatidylation reaction. In the presence of a primary alcohol, such as n-butanol, PLD catalyzes the transfer of the phosphatidyl group from phosphatidylcholine to the alcohol, forming phosphatidylbutanol (PtdBut), a metabolite that is not endogenously produced. The amount of PtdBut formed is directly proportional to PLD activity.

-

Cell Seeding: Seed Calu-1 or HEK293-gfp-PLD2 cells in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

-

PLD Stimulation and Labeling:

-

Add n-butanol to the culture medium.

-

Stimulate PLD activity using a suitable agonist (e.g., phorbol 12-myristate 13-acetate - PMA).

-

Concurrently, label the cells with a radioactive precursor, such as [^3H]-palmitic acid or [^32P]-orthophosphate, to incorporate into phospholipids.

-

-

Lipid Extraction: After the incubation period, wash the cells and extract the total lipids using a suitable solvent system (e.g., chloroform/methanol).

-

Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC using a solvent system that resolves PtdBut from other phospholipids.

-

Quantification: Visualize and quantify the radioactive PtdBut spots using autoradiography or phosphorimaging.

-

Data Analysis: Calculate the percent inhibition of PtdBut formation at each this compound concentration and determine the IC50 value.

U87-MG Glioblastoma Cell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane-like matrix, mimicking a key step in tumor metastasis.[1]

Materials:

-

U87-MG glioblastoma cells

-

Matrigel-coated transwell inserts (e.g., 8 µm pore size)

-

24-well companion plates

-

Cell culture medium with and without FBS

-

This compound

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Cell Preparation: Culture U87-MG cells and harvest them. Resuspend the cells in serum-free medium.

-

Assay Setup:

-

Place the Matrigel-coated transwell inserts into the wells of a 24-well plate.

-

In the lower chamber of each well, add medium containing 10% FBS as a chemoattractant.

-

In the upper chamber (the insert), add the U87-MG cell suspension in serum-free medium, along with various concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert membrane using a cotton swab.

-

Fixation and Staining:

-

Fix the cells that have invaded to the lower surface of the membrane with methanol.

-

Stain the fixed cells with a solution of crystal violet.

-

-

Quantification:

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

-

-

Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the vehicle control to determine the effect of the inhibitor on cell invasion.

Pharmacokinetic Profile

A crucial aspect of a chemical probe's utility, especially for in vivo studies, is its pharmacokinetic (DMPK) profile. This compound was found to have favorable properties for in vivo use.[1]

| Parameter | Result |

| Microsomal Stability | Highly cleared in rat and human microsomes |

| Plasma Protein Binding | Good free fraction in rat and human |

| CYP Inhibition | Favorable profile |

| CNS Penetrance (Mouse, IP dosing) | BrainAUC/PlasmaAUC = 0.44 |

The significant CNS penetrance of this compound makes it a particularly valuable tool for studying the role of PLD in brain cancers like glioblastoma.[1]

Visualizations

PLD Signaling Pathway

Caption: Simplified PLD signaling pathway and the inhibitory action of this compound.

This compound Discovery Workflow

Caption: Workflow for the discovery of this compound.

U87-MG Invasion Assay Workflow

Caption: Experimental workflow for the U87-MG cell invasion assay.

Conclusion

This compound is a potent, dual inhibitor of PLD1 and PLD2 with excellent cell permeability and CNS penetrance. Its discovery and thorough characterization have provided the research community with a valuable chemical probe to investigate the roles of PLD signaling in both in vitro and in vivo models of glioblastoma and other CNS disorders. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies to further unravel the complexities of PLD biology and its therapeutic potential.

References

The Biological Activity of ML299: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML299 is a potent, dual small-molecule inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2][3] It originates from a 1,3,8-triazaspiro[4.5]decane chemical core and has been identified as a valuable tool compound for investigating the roles of PLD isoforms in various cellular processes, particularly in oncology.[1] Dysregulated PLD activity is implicated in the pathology of several cancers, including glioblastoma, breast, and colorectal cancer, making its inhibitors a subject of significant research interest.[1] This document provides a comprehensive overview of the biological activity of this compound, its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a direct, selective allosteric modulator and inhibitor of both PLD1 and PLD2 isoforms.[1][4] The primary role of PLD enzymes is to catalyze the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to produce choline and phosphatidic acid (PA).[1] PA is a critical lipid second messenger that modulates numerous downstream signaling pathways involved in cell proliferation, survival, and migration.[1] By inhibiting PLD1 and PLD2, this compound effectively reduces the production of PA, thereby disrupting these signaling cascades.

Phospholipase D (PLD) Signaling Pathway

The diagram below illustrates the canonical PLD signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits PLD1/2, blocking phosphatidic acid (PA) production.

Quantitative Biological Data

This compound exhibits high potency against both PLD isoforms. The following tables summarize its inhibitory concentrations (IC50) and key pharmacokinetic properties.

| Target | IC50 (In Vitro Assay) | IC50 (Purified Protein Assay) | Reference |

| PLD1 | 6 nM | 48 nM | [1][2] |

| PLD2 | 12-20 nM | 84 nM | [1][2][4] |

| hERG | >20,000 nM (>20 µM) | Not Applicable | [1] |

| Pharmacokinetic Parameter | Value / Observation | Reference |

| CNS Penetrance | Brain-AUC/Plasma-AUC of 0.44 | [1] |

| Microsomal Stability | Highly cleared in rat and human microsomes | [1] |

| Plasma Protein Binding | Good free fraction in rat and human plasma | [1] |

| Cytotoxicity (U87-MG cells) | No effect observed at concentrations up to 10 µM | [1] |

Key Biological Effects

Inhibition of Cancer Cell Migration

A primary functional effect of this compound is the dose-dependent inhibition of invasive migration in glioblastoma cells. Studies using the U87-MG glioblastoma cell line demonstrated that this compound significantly reduces cell migration at concentrations of 1 µM and 10 µM.[1] This effect is attributed to the dual inhibition of PLD1 and PLD2, with the inhibition of PLD2 playing a particularly crucial role.[1] Importantly, this reduction in migration is not a result of cytotoxicity, as this compound did not affect U87-MG cell viability at active concentrations.[1]

Induction of Apoptosis

In addition to its anti-migratory effects, this compound has been shown to induce apoptosis. The compound robustly increases the activation of caspase 3/7, key executioner caspases in the apoptotic cascade, under serum-free conditions.[1][4] This suggests that by inhibiting PLD-mediated survival signals, this compound can promote programmed cell death in cancer cells.

Experimental Protocols

Transwell Invasion Assay (Boyden Chamber)

This assay is used to quantify the invasive potential of cancer cells in vitro in response to chemoattractants and inhibitors like this compound.

Principle: Cells are seeded in the top chamber of a transwell insert, which has a porous membrane coated with a basement membrane extract (Matrigel). The bottom chamber contains a chemoattractant (e.g., fetal bovine serum). Invasive cells degrade the Matrigel and migrate through the pores towards the chemoattractant, where they can be stained and counted.

Detailed Methodology:

-

Cell Culture: U87-MG glioblastoma cells are cultured in standard medium. Prior to the assay, cells are serum-starved.

-

Chamber Preparation: 8-micron pore transwell inserts are coated with Matrigel.

-

Cell Seeding: U87-MG cells are plated in the upper chamber in a serum-free medium. Various concentrations of this compound (e.g., 100 nM to 10 µM) or a vehicle control (DMSO) are added to the upper chamber.

-

Chemoattractant Addition: The lower chamber is filled with a medium containing 10% fetal bovine serum as a chemoattractant, along with the corresponding concentrations of this compound or vehicle.

-

Incubation: The plates are incubated for 48 hours to allow for cell migration.

-

Cell Staining and Counting: After incubation, non-migratory cells on the upper surface of the membrane are removed. The cells that have migrated to the underside of the membrane are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of stained, migrated cells is counted across multiple fields of view under a microscope to determine the extent of invasion.

Workflow for Transwell Invasion Assay

The diagram below outlines the key steps in the experimental workflow for assessing cancer cell invasion.

Caption: Workflow of the Matrigel transwell assay for cell invasion analysis.

Conclusion

This compound is a well-characterized dual PLD1/PLD2 inhibitor with significant biological activity against cancer cell migration and survival.[1] Its high potency, direct mechanism of action, and CNS penetrance make it an invaluable pharmacological tool for preclinical studies in glioblastoma and other cancers where PLD signaling is dysregulated. The detailed data and protocols provided herein serve as a guide for researchers utilizing this compound to further explore the therapeutic potential of PLD inhibition.

References

- 1. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and this compound that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

ML299: A Technical Guide to a Potent Dual PLD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML299 is a potent, cell-permeant, and central nervous system (CNS) penetrant small molecule that acts as a dual inhibitor of phospholipase D1 (PLD1) and PLD2. Its ability to modulate the levels of the critical second messenger, phosphatidic acid (PA), has positioned it as a valuable chemical probe for investigating the roles of PLD in various physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, and biological activities of this compound. Detailed experimental protocols for key assays and a summary of its pharmacokinetic profile are also presented to facilitate its application in research and drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide, is a synthetic molecule derived from a 1,3,8-triazaspiro[4.5]decane core.[1] Its structure is characterized by a bromine-substituted benzamide group and a fluorophenyl-substituted triazaspirodecane moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆BrFN₄O₂ | [2] |

| Molecular Weight | 489.39 g/mol | [2] |

| CAS Number | 1426916-00-8 | [2] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| Purity | ≥98% | [2] |

| Storage | Store at -20°C | [2] |

Pharmacological Properties and Mechanism of Action

This compound is a highly potent and selective allosteric modulator and direct inhibitor of both PLD1 and PLD2 isoforms.[1][2] The inhibition of PLD enzymes by this compound blocks the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a crucial lipid second messenger that regulates a multitude of cellular processes, including cell proliferation, migration, and survival, through the activation of downstream signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways.[2]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Assay Type | Reference |

| PLD1 | 6 | Cellular Assay | [1] |

| PLD2 | 12-20 | Cellular Assay | [1][2] |

| Purified PLD1 | 48 | Biochemical Assay | [1] |

| Purified PLD2 | 84 | Biochemical Assay | [1] |

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in the context of glioblastoma cell signaling.

Biological Activity

Inhibition of Glioblastoma Cell Migration

This compound has been shown to decrease the invasive migration of glioblastoma cells, such as the U87-MG cell line.[1] This effect is dose-dependent, with statistically significant inhibition observed at concentrations of 1 µM and 10 µM.[1] The anti-migratory effect is attributed to the inhibition of PLD2, which plays a dominant role in this process.[1]

Table 3: Effect of this compound on U87-MG Glioblastoma Cell Migration

| Concentration | Effect on Invasive Migration | Reference |

| 100 nM - 10 µM | Dose-dependent decrease | [1] |

| 1 µM | Statistically significant decrease | [1] |

| 10 µM | Statistically significant decrease | [1] |

Induction of Apoptosis

In serum-free conditions, this compound robustly increases the activity of caspase 3 and 7, key executioner caspases in the apoptotic pathway.[1] This pro-apoptotic effect, coupled with its anti-migratory properties, highlights its potential as a therapeutic agent in oncology research.

Pharmacokinetics

This compound is active in vivo and demonstrates good CNS penetrance.[1][2] In studies with mice, intraperitoneal (IP) administration of this compound resulted in excellent plasma levels and significant brain exposure.[1]

Table 4: In Vitro and In Vivo Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Reference |

| Human Microsomal Stability (CLHEP) | 19.1 mL/min/kg | Human | [1] |

| Rat Microsomal Stability (CLHEP) | 61.8 mL/min/kg | Rat | [1] |

| Human Plasma Protein Binding (% free) | 1.0% | Human | [1] |

| Rat Plasma Protein Binding (% free) | 3.0% | Rat | [1] |

| Brain-AUC / Plasma-AUC Ratio | 0.44 | Mouse | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound originates from a 1,3,8-triazaspiro[4.5]decane core. The (S)-enantiomer is significantly more potent than the (R)-enantiomer.[1]

A detailed, step-by-step synthesis protocol is available in the supplementary information of the primary publication by O'Reilly et al. (2013).

PLD1 and PLD2 Inhibition Assays

Principle: The inhibitory activity of this compound on PLD1 and PLD2 can be determined using cell-based assays that measure the production of a PLD-specific product.

Methodology:

-

Cell Culture: HEK293 cells stably expressing either human PLD1 or PLD2 are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO).

-

PLD Activity Measurement: PLD activity is stimulated, and the amount of product (e.g., phosphatidic acid or a fluorescent derivative) is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or mass spectrometry.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of PLD inhibition against the logarithm of the this compound concentration.

Glioblastoma Cell Migration Assay (Transwell Assay)

Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

Methodology:

-

Cell Culture: U87-MG glioblastoma cells are cultured to sub-confluency.

-

Assay Setup: Transwell inserts with 8 µm pore size are coated with Matrigel. The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum), and the upper chamber contains serum-free media.

-

Cell Seeding and Treatment: U87-MG cells are seeded into the upper chamber in the presence of various concentrations of this compound or vehicle control.

-

Incubation: The plate is incubated for a defined period (e.g., 24-48 hours) to allow for cell migration.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The results are expressed as the percentage of migrated cells relative to the vehicle control.

Caspase 3/7 Activity Assay

Principle: This assay quantifies the activity of executioner caspases 3 and 7, which are key markers of apoptosis, using a fluorogenic or luminogenic substrate.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., U87-MG) are cultured and treated with this compound or a positive control for apoptosis induction (e.g., staurosporine) in serum-free media.

-

Cell Lysis: After treatment, cells are lysed to release intracellular contents, including active caspases.

-

Substrate Addition: A specific caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) is added to the cell lysates.

-

Signal Detection: The cleavage of the substrate by active caspases generates a fluorescent or luminescent signal that is measured using a plate reader.

-

Data Analysis: The signal intensity is proportional to the caspase 3/7 activity and is typically normalized to the protein concentration of the cell lysate. Results are often expressed as fold-change relative to the vehicle control.

Conclusion

This compound is a well-characterized and potent dual inhibitor of PLD1 and PLD2 with demonstrated efficacy in cellular models of glioblastoma. Its favorable pharmacokinetic profile, including CNS penetrance, makes it a valuable tool for in vivo studies. The detailed information and experimental protocols provided in this guide are intended to support the scientific community in utilizing this compound to further elucidate the roles of phospholipase D in health and disease and to explore its potential as a lead compound for drug development.

References

ML299 CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on ML299, a potent dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2). This document summarizes its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in oncology, neuroscience, and drug discovery.

Chemical Information

This compound is a small molecule inhibitor with the CAS number 1426916-00-8.[1][2][3] Its systematic IUPAC name is 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide.[1][2]

| Property | Value | Reference |

| CAS Number | 1426916-00-8 | [1][2][3] |

| Molecular Formula | C23H26BrFN4O2 | [1][2] |

| Molecular Weight | 489.39 g/mol | [1][2] |

| IUPAC Name | 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| Storage | Store at -20°C | [1][2] |

Mechanism of Action and Biological Activity

This compound is a selective allosteric modulator and a potent dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2).[1][2] It exhibits strong inhibitory activity with IC50 values of 6 nM for PLD1 and 12-20 nM for PLD2.[1][4] By inhibiting PLD enzymes, this compound blocks the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical second messenger involved in various cellular processes, including cell proliferation, migration, and survival. The inhibition of PA production by this compound is central to its observed biological effects.

Notably, this compound has been shown to decrease the invasive migration of glioblastoma cells, highlighting its potential as a therapeutic agent in oncology.[1][4] It is also CNS penetrant, a crucial characteristic for drugs targeting brain cancers.[1]

Phospholipase D Signaling Pathway

The following diagram illustrates the canonical Phospholipase D signaling pathway and the point of intervention by this compound.

Key Experimental Data

In Vitro Potency

| Target | IC50 (nM) | Reference |

| Phospholipase D1 (PLD1) | 6 | [1][4] |

| Phospholipase D2 (PLD2) | 12 - 20 | [1][4] |

In Vitro DMPK Profile of this compound

The following data is summarized from the Probe Reports from the NIH Molecular Libraries Program.

| Assay | Result |

| Mouse Liver Microsomal Stability (CLint) | 14.9 µL/min/mg |

| Human Liver Microsomal Stability (CLint) | 4.8 µL/min/mg |

| Plasma Protein Binding (Mouse) | 98.9% |

| Plasma Protein Binding (Human) | 99.2% |

| Caco-2 Permeability (A-B) | 1.8 x 10^-6 cm/s |

| Caco-2 Permeability (B-A) | 4.1 x 10^-6 cm/s |

| Efflux Ratio | 2.3 |

| Aqueous Solubility (pH 7.4) | 2.1 µM |

Experimental Protocols

Matrigel Invasion Assay

This protocol is a representative method for assessing the effect of this compound on glioblastoma cell invasion.

1. Materials:

-

Glioblastoma cell line (e.g., U87-MG)

-

Matrigel Basement Membrane Matrix

-

24-well Transwell inserts (8 µm pore size)

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Cotton swabs

-

Phosphate-buffered saline (PBS)

2. Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

-

Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

-

Incubate at 37°C for at least 4 hours to allow for gelation.

-

-

Cell Seeding:

-

Culture glioblastoma cells to ~80% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Seed 5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

-

Fixation and Staining:

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

-

Quantification:

-

Allow the inserts to air dry.

-

Count the number of stained, invaded cells in several random fields of view under a microscope.

-

Calculate the average number of invaded cells per field for each treatment condition.

-

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-invasive properties of this compound.

References

- 1. Table 4, In vitro DMPK Profile of this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Phospholipase D in Glioblastoma Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1][2] Its high degree of invasiveness and resistance to conventional therapies necessitates a deeper understanding of the molecular signaling pathways that drive its progression.[1] Emerging evidence has identified Phospholipase D (PLD), an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the crucial second messenger phosphatidic acid (PA), as a key player in glioblastoma signaling.[1][3][4] This technical guide provides an in-depth overview of the role of PLD in glioblastoma, focusing on its involvement in signaling pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing these complex interactions.

Introduction to Phospholipase D (PLD) in Glioblastoma

Phospholipase D (PLD) exists in two primary isoforms, PLD1 and PLD2, both of which have been implicated in various aspects of cancer biology.[1][5] In the context of glioblastoma, PLD activity is frequently upregulated and correlates with tumor malignancy, invasiveness, and poor patient prognosis.[1][6] The enzymatic product of PLD, phosphatidic acid (PA), is a critical signaling lipid that directly interacts with and activates a multitude of downstream effector proteins, thereby influencing cell growth, survival, proliferation, and migration.[1][2][3]

PLD1, in particular, has been shown to be highly elevated in human GBM tissues compared to normal brain tissue and its expression is significantly higher in recurrent GBM than in primary tumors.[1] High expression of PLD1 is associated with glioma differentiation and serves as a risk factor for glioma patients.[6] Both PLD1 and PLD2 are involved in promoting the invasion and migration of glioma cell lines.[6]

Core Signaling Pathways Involving PLD in Glioblastoma

PLD and its product, PA, are central nodes in a complex signaling network that promotes glioblastoma progression. The primary mechanism involves the activation of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation that is frequently hyperactivated in glioblastoma.[1][7][8]

PLD-mTOR Signaling Axis:

PA generated by PLD is a key activator of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[3][4] PA can directly bind to the FRB domain of mTOR, competitively inhibiting the action of rapamycin and promoting cell survival signals that suppress apoptosis.[9]

-

mTORC1 Activation: PA promotes the translocation of mTOR to the lysosomal membrane, leading to the activation of mTORC1, which in turn regulates protein synthesis and cell growth.[3]

-

mTORC2 and Akt Activation: PLD2-derived PA is essential for the membrane recruitment and activation of Akt (also known as Protein Kinase B).[2][7] Activated mTORC2 phosphorylates Akt, leading to its maximal activity and promoting cell survival and inhibiting autophagy.[2][7][8]

Other PLD-Mediated Pathways:

Beyond the mTOR axis, PLD influences other critical signaling pathways in glioblastoma:

-

Ras/MEK/ERK Pathway: PLD2 can activate the Ras/MEK/ERK signaling cascade, which is crucial for cell proliferation and transformation.[9]

-

Wnt/β-catenin Signaling: PLD1 has been shown to be involved in the Wnt/β-catenin pathway, which is associated with glioma development.[1]

-

Matrix Metalloproteinase (MMP) Expression: Overexpression of PLD can enhance the expression of MMP-2, a key enzyme involved in the degradation of the extracellular matrix, thereby promoting glioma cell invasion.[1]

Below is a diagram illustrating the central role of PLD in glioblastoma signaling.

Caption: PLD signaling network in glioblastoma.

Quantitative Data on PLD in Glioblastoma

The following tables summarize key quantitative findings from studies investigating the role of PLD in glioblastoma.

Table 1: PLD1 Expression and Patient Prognosis

| Parameter | Finding | Significance | Reference |

| PLD1 Expression | Significantly higher in recurrent GBM tumors compared to primary GBM tumors. | p < 0.05 | [1] |

| PLD1 & CD44 Expression | Positive correlation between PLD1 and CD44 (a cancer stem cell marker) levels in high-grade glioma specimens. | - | [1] |

| Patient Survival | High expression of both PLD1 and CD44 is associated with poor prognosis in GBM patients. | - | [1] |

| Prognostic Factor | PLD1 overexpression is an independent risk factor for glioma patients. | p = 0.018, HR = 0.461 | [6] |

Table 2: Effects of PLD Inhibition on Glioblastoma Cells

| Experimental Condition | Cell Line(s) | Effect | Quantitative Result | Reference |

| PLD1 Depletion | Glioblastoma Stem Cells (GSCs) | Reduced viability in combination with Temozolomide (TMZ) or Ionizing Radiation (IR). | Significant decrease compared to TMZ+IR alone. | [1] |

| PLD1 Inhibitor (VU0155069) + TMZ | GSC-X01 | Reduced expression of TMZ resistance factors. | Marked decrease relative to inhibitor alone. | [1] |

| PLD1 Inhibitor (VU0155069) | Mice with GSC-derived intracranial tumors | Reduced tumor formation and increased survival. | Significant increase in survival. | [1] |

| PLD Inhibition | GBM Cells | Decreased cell viability by inhibiting autophagic flux. | - | [7] |

| PLD1 Knockdown | U87 Glioma Cells | Reduced cell proliferation. | Significant decrease. | [6] |

| PLD1 Knockdown | U87 Glioma Cells | Reduced cell migration. | Significant decrease. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline standard protocols for key experiments used to investigate PLD's role in glioblastoma.

This assay measures PLD activity by detecting the choline released from phosphatidylcholine hydrolysis.

Principle: PLD cleaves choline from PC. The free choline is then oxidized by an enzyme mix to generate an intermediate that reacts with a probe to produce a colorimetric signal (OD 570 nm).[10] The kit can detect PLD activity as low as 1.0 mU/mL.[10]

Materials:

-

PLD Assay Buffer

-

PLD Probe

-

PLD Enzyme Mix

-

Choline Standard

-

PLD Substrate (Phosphatidylcholine)

-

PLD Positive Control

-

96-well clear bottom plate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Cells (Adherent or Suspension): Harvest ~5 x 10^6 cells. Wash with cold PBS. Resuspend in 100 µL of ice-cold PLD Assay Buffer. Homogenize by pipetting and incubate on ice for 15-30 minutes. Centrifuge at top speed for 2-5 minutes at 4°C to remove insoluble material. Collect the supernatant.[10]

-

Tissue: Homogenize ~10 mg of tissue in 100 µL of ice-cold PLD Assay Buffer. Centrifuge to remove debris and collect the supernatant.[10]

-

-

Standard Curve Preparation:

-

Reconstitute the Choline Standard to generate a 50 mM stock solution.[10]

-

Prepare a series of dilutions ranging from 0 to 10 nmol/well.

-

-

Reaction Mix Preparation:

-

For each well, prepare a 50 µL reaction mix containing:

-

44 µL PLD Assay Buffer

-

2 µL PLD Probe

-

2 µL PLD Enzyme Mix

-

2 µL PLD Substrate

-

-

Mix well.

-

-

Assay Protocol:

-

Add 50 µL of the Reaction Mix to each well containing standards, samples, and positive controls.

-

Measure the optical density (OD) at 570 nm in a kinetic mode at 25°C for 30-60 minutes, reading every 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in OD over a specific time interval for each sample.

-

Determine the amount of choline (B) in the sample wells from the standard curve.

-

Calculate PLD activity using the formula: Activity (mU/mL) = (B / (ΔT * V)) * D, where ΔT is the reaction time, V is the sample volume, and D is the dilution factor.[10]

-

Caption: Workflow for a colorimetric PLD activity assay.

This assay quantifies the invasive potential of glioblastoma cells through an extracellular matrix surrogate.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with Matrigel. The lower chamber contains a chemoattractant (e.g., complete medium). Invasive cells degrade the Matrigel and migrate through the pores to the bottom of the membrane, where they can be stained and counted.[11][12]

Materials:

-

Transwell inserts (8.0-µm pore size) for 24-well plates

-

Matrigel

-

Serum-free cell culture medium

-

Complete cell culture medium (with serum or chemoattractant)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

-

Microscope

Procedure:

-

Insert Preparation:

-

Thaw Matrigel on ice.

-

Coat the top surface of the Transwell insert membranes with a thin layer of diluted Matrigel (e.g., 0.5 mg/ml).[11]

-

Incubate at 37°C for at least 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding:

-

Harvest and resuspend glioblastoma cells in serum-free medium to a desired concentration (e.g., 1 x 10^5 cells/200 µL).[13]

-

Add the cell suspension to the upper chamber of the coated inserts.

-

-

Incubation:

-

Staining and Quantification:

-

After incubation, carefully remove the inserts from the plate.

-

Use a cotton swab to gently remove non-invading cells and Matrigel from the upper surface of the membrane.[13]

-

Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the fixed cells with 0.5% crystal violet solution for 10-20 minutes.[13]

-

Wash the inserts with water and allow them to air dry.

-

Image the lower surface of the membrane using a microscope and count the number of stained cells in several representative fields.

-

Caption: Workflow for a glioblastoma transwell invasion assay.

Therapeutic Implications and Future Directions

The central role of PLD signaling in promoting glioblastoma growth, survival, and invasion makes it a compelling therapeutic target.[1] Inhibition of PLD, particularly PLD1, has shown promise in preclinical models, demonstrating the ability to sensitize glioblastoma cells to standard-of-care chemotherapy like temozolomide (TMZ) and suppress tumorigenicity.[1][14]

Key therapeutic strategies include:

-

Small Molecule Inhibitors: The development of specific pharmacological inhibitors for PLD1 and PLD2 is a promising avenue.[1] These inhibitors can disrupt the production of PA, thereby attenuating downstream pro-survival signaling through pathways like Akt/mTOR.[2][7]

-

Combination Therapies: Combining PLD inhibitors with existing treatments such as TMZ and radiation could overcome therapeutic resistance, a major hurdle in glioblastoma treatment.[1]

-

Targeting Glioma Stem Cells (GSCs): PLD1 is highly expressed in GSCs, which are thought to drive tumor recurrence and therapy resistance.[1] Targeting PLD1 may therefore be an effective strategy to eliminate the GSC pool.[1]

Future research should focus on the development of more potent and specific PLD inhibitors with favorable pharmacokinetic properties for clinical use in glioblastoma. Further elucidation of the complex interplay between PLD isoforms and other signaling networks will continue to uncover novel therapeutic vulnerabilities in this devastating disease.

References

- 1. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Bypass the Kinase That Drives an Aggressive Tumor♦: Phospholipase D2 Mediates Survival Signaling through Direct Regulation of Akt in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLD1 overexpression promotes invasion and migration and function as a risk factor for Chinese glioma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospholipase D2 mediates survival signaling through direct regulation of Akt in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. abcam.com [abcam.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effect of ML299 on Phosphatidic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML299 is a potent and selective dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2), enzymes pivotal in the hydrolysis of phosphatidylcholine to generate the lipid second messenger, phosphatidic acid (PA). This technical guide provides an in-depth analysis of the effect of this compound on phosphatidic acid production, detailing its mechanism of action, experimental protocols for quantification, and its impact on downstream signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a tool to investigate PA-mediated cellular processes.

Introduction to this compound and Phosphatidic Acid

Phosphatidic acid (PA) is a critical signaling lipid involved in a myriad of cellular functions, including cell growth, proliferation, membrane trafficking, and stress responses.[1] Its production is tightly regulated, primarily through the enzymatic activity of phospholipase D (PLD) isoforms, PLD1 and PLD2. These enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major component of cellular membranes, to yield PA and choline.

This compound has emerged as a valuable pharmacological tool for studying the roles of PLD-derived PA. It is a selective allosteric modulator and potent inhibitor of both PLD1 and PLD2.[2][3] By inhibiting these enzymes, this compound effectively reduces the cellular production of PA, thereby allowing for the elucidation of PA-dependent signaling pathways.

Quantitative Effect of this compound on Phospholipase D Activity

This compound exhibits potent, low nanomolar inhibition of both PLD1 and PLD2. The inhibitory concentrations (IC50) are crucial for designing experiments to effectively modulate PA production.

| Enzyme | This compound IC50 (nM) | Reference |

| PLD1 | 6 | [2] |

| PLD2 | 20 | [2] |

Table 1: In vitro inhibitory activity of this compound against human PLD1 and PLD2 enzymes.

Signaling Pathways Modulated by this compound via Phosphatidic Acid Inhibition

The reduction of phosphatidic acid levels by this compound has significant consequences for downstream signaling cascades. Two of the most well-characterized pathways affected are the mTOR signaling pathway and vesicle trafficking/exocytosis.

The mTOR Signaling Pathway

Phosphatidic acid is a known activator of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[4][5][6] PA can directly bind to the FRB domain of mTOR, leading to the activation of the mTORC1 complex.[4] By inhibiting PA production, this compound is expected to attenuate mTORC1 signaling.

Vesicle Trafficking and Exocytosis

Phosphatidic acid plays a crucial role in membrane dynamics, including vesicle budding, fusion, and exocytosis.[7][8] PLD activity and subsequent PA production are required for the release of secretory vesicles.[8] Therefore, this compound, by blocking PA synthesis, can be utilized to study the involvement of PLD in these fundamental cellular transport processes.

Experimental Protocols

To assess the effect of this compound on phosphatidic acid production, several experimental approaches can be employed. Below are detailed methodologies for key assays.

Measurement of PLD Activity via Transphosphatidylation Assay

This assay indirectly measures PLD activity by taking advantage of its ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.

Principle: In the presence of a primary alcohol, such as 1-butanol, PLD will transfer the phosphatidyl group from PC to the alcohol, forming phosphatidylbutanol (PBut) instead of PA. PBut is a stable metabolite that can be readily quantified, serving as an index of PLD activity.

Protocol:

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Label cellular lipids by incubating cells with a radioactive precursor, such as [³H]-palmitic acid or [¹⁴C]-oleic acid, in serum-free media for 18-24 hours.

-

-

This compound Treatment:

-

Pre-incubate the labeled cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.

-

-

PLD Stimulation and Transphosphatidylation:

-

Add 1-butanol to a final concentration of 0.3-0.5% (v/v) to the cell culture medium.

-

Simultaneously, stimulate PLD activity with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate (PMA), growth factors).

-

Incubate for the desired time period (e.g., 15-30 minutes).

-

-

Lipid Extraction:

-

Terminate the reaction by aspirating the medium and adding ice-cold methanol.

-

Scrape the cells and transfer the suspension to a glass tube.

-

Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water (or 0.1 M HCl) to create a biphasic system.[9]

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted lipids onto a silica gel TLC plate.

-

Develop the TLC plate in a solvent system that separates PBut from other phospholipids (e.g., chloroform/methanol/acetic acid).

-

Visualize the lipid spots using autoradiography or a phosphorimager.

-

-

Quantification:

-

Scrape the silica corresponding to the PBut spots and quantify the radioactivity by liquid scintillation counting.

-

Normalize the PBut counts to the total radioactivity in the lipid extract.

-

Quantification of Phosphatidic Acid by Mass Spectrometry

For direct and sensitive quantification of endogenous PA levels, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.

Protocol:

-

Cell Culture and this compound Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound or vehicle for the desired duration.

-

-

Cell Harvesting and Lipid Extraction:

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Perform a robust lipid extraction method suitable for acidic phospholipids, such as a modified Bligh-Dyer extraction with an acidic aqueous phase (e.g., using 0.1 M HCl).[9]

-

Include an internal standard, such as a non-naturally occurring PA species (e.g., 17:0/17:0-PA), for accurate quantification.[10]

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., chloroform/methanol).

-

Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A hydrophilic interaction liquid chromatography (HILIC) column can be used for good separation of phospholipid classes.[9]

-

Operate the mass spectrometer in negative ion mode to detect the deprotonated PA molecules.

-

Use multiple reaction monitoring (MRM) for targeted quantification of specific PA molecular species.

-

-

Data Analysis:

-

Integrate the peak areas for each PA species and the internal standard.

-

Calculate the amount of each PA species relative to the internal standard and normalize to the amount of starting material (e.g., protein concentration or cell number).

-

Conclusion

This compound is a powerful research tool for investigating the cellular functions of PLD-derived phosphatidic acid. Its high potency and selectivity for both PLD1 and PLD2 allow for a significant and specific reduction in PA production. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at understanding the multifaceted roles of phosphatidic acid in health and disease. As our understanding of lipid signaling continues to expand, the use of precise chemical probes like this compound will be instrumental in dissecting these complex networks.

References

- 1. yecunqilab.org [yecunqilab.org]

- 2. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and this compound that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidic acid-mediated mitogenic activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of mTOR by phosphatidic acid? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

ML299: A Potent Dual Inhibitor for Probing Phospholipase D Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine to generate the lipid second messenger phosphatidic acid (PA).[1][2] PA is a key signaling molecule involved in a myriad of cellular processes, including cell proliferation, migration, survival, and membrane trafficking.[1][3] The two major mammalian isoforms, PLD1 and PLD2, are implicated in the pathophysiology of various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[1][4] ML299 is a potent, selective, and CNS-penetrant small molecule inhibitor of both PLD1 and PLD2, serving as an invaluable chemical probe to elucidate the physiological and pathological roles of these enzymes.[4][5] This guide provides a comprehensive overview of this compound, including its biochemical properties, its effects on cellular signaling, and detailed protocols for its use in key in vitro assays.

This compound: A Profile of a Dual PLD1/2 Inhibitor

This compound is a highly selective allosteric modulator that potently inhibits both PLD1 and PLD2 isoforms.[5] Its development as a chemical probe has provided a significant advancement over less specific, first-generation PLD inhibitors and the non-specific alcohol-based methods for studying PLD function.[5]

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in both cellular and biochemical assays. The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency of this compound against PLD1 and PLD2

| Assay Type | Target | IC50 (nM) | Reference |

| Cellular | PLD1 | 6 | [4] |

| Cellular | PLD2 | 20 | [4] |

| Biochemical | PLD1 | 48 | [4] |

| Biochemical | PLD2 | 84 | [4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

Table 2: In Vitro DMPK Profile of this compound

| Parameter | Value | Reference |

| Rat Plasma Protein Binding (% free) | 3.0 | [7] |